1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-5-1-2-6-15(14)20-16(21)19-12-17(8-3-4-9-17)13-7-10-22-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRQAIGYJAVVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(thiophen-3-yl)cyclopentylmethanol, which is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea with structurally related phenylurea derivatives:
Structural and Physicochemical Comparisons
- Substituent Effects on Lipophilicity :
The thiophen-3-yl group in the target compound increases lipophilicity compared to the hydroxyl group in 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea . This may enhance membrane permeability but reduce aqueous solubility. - The trifluoromethyl group in 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea introduces strong electron-withdrawing effects, which are absent in the target compound .
Biological Activity
1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H16ClN3OS
- Molecular Weight : 305.82 g/mol
This compound features a chlorophenyl group and a thiophene-substituted cyclopentyl moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the urea functional group suggests potential interactions with protein targets involved in signaling pathways.
Potential Targets
- Enzymatic Inhibition : Urea derivatives have been studied for their ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The chlorophenyl and thiophene groups may facilitate binding to receptors involved in neurotransmission and inflammatory responses.
Anticancer Activity
A study demonstrated that related urea derivatives exhibited significant cytotoxicity against various cancer cell lines. This suggests that this compound may also possess similar anticancer properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF-7 (Breast cancer) | 10.0 | |
| HeLa (Cervical cancer) | 8.5 |
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This might indicate that the compound could modulate immune responses effectively.
Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
Study 2: In Vivo Assessment
An animal model study assessed the anti-inflammatory properties of the compound. Mice treated with the compound showed reduced swelling and pain in models of induced arthritis, indicating its potential therapeutic effects in inflammatory diseases.
Q & A
Basic: What synthetic routes are most effective for preparing 1-(2-Chlorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea?
Answer:
The synthesis typically involves multi-step organic reactions:
Cyclopentylmethyl-thiophene intermediate : Friedel-Crafts alkylation of thiophene-3-carboxylic acid with cyclopentylmethanol in the presence of AlCl₃ to form 1-(thiophen-3-yl)cyclopentylmethanol. This is then oxidized to the corresponding aldehyde using PCC .
Urea formation : React the aldehyde intermediate with 2-chloroaniline via a nucleophilic addition-elimination reaction, followed by treatment with phosgene or triphosgene to form the urea linkage .
Purification : Silica gel column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol are used to isolate the pure product .
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between urea NH and thiophene sulfur) critical for understanding crystallinity and stability .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorophenyl proton shifts at δ 7.2–7.5 ppm; thiophene protons at δ 6.8–7.1 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 361.12 for C₁₇H₁₈ClN₂OS) .
Basic: What preliminary biological assays are used to evaluate its bioactivity?
Answer:
Initial screening includes:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) using fluorescence-based substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial testing : Broth microdilution assays against S. aureus (MIC) and C. albicans (disk diffusion) to assess broad-spectrum activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Replace methanol with DMF for urea coupling to reduce side reactions (e.g., hydrolysis) .
- Catalyst screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates to minimize byproducts .
- Process intensification : Continuous flow reactors enhance reproducibility and reduce reaction time (e.g., 2 hours vs. 24 hours in batch) .
Advanced: What computational methods predict this compound’s binding affinity to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using force fields like AMBER. High Glide scores (>−8 kcal/mol) suggest strong binding .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, thiophene) with bioactivity using descriptors like LogP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Advanced: How do structural modifications (e.g., substituent position) impact activity in SAR studies?
Answer:
- Chlorophenyl position : 2-chloro substitution (vs. 3- or 4-) enhances hydrophobic interactions in kinase binding pockets, improving IC₅₀ by 3-fold .
- Thiophene vs. furan : Thiophene’s sulfur atom increases π-π stacking with aromatic residues (e.g., Phe in EGFR), boosting potency compared to furan analogs .
- Cyclopentyl vs. cyclohexyl : Smaller cyclopentyl groups reduce steric hindrance, increasing solubility (LogP = 3.2 vs. 3.8 for cyclohexyl) .
Advanced: How can contradictory bioassay data (e.g., varying IC₅₀ across studies) be resolved?
Answer:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; impurities >2% can skew IC₅₀ by 10–50% .
- Assay standardization : Control variables like ATP concentration (10 µM for kinase assays) and cell passage number .
- Polymorph screening : XRPD identifies crystalline forms; Form I (hydrogen-bonded dimer) may show 2× higher activity than Form II (monomeric) .
Advanced: What methodologies assess its environmental impact and degradation pathways?
Answer:
- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS to identify metabolites (e.g., chlorophenyl urea fragments) .
- Soil microcosm assays : Measure half-life (t₁/₂) under aerobic/anaerobic conditions; t₁/₂ >30 days indicates persistence .
- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
